molecular formula C25H23N3O4 B1222001 N-[2-methoxy-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]-2-(4-methylphenoxy)acetamide

N-[2-methoxy-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No. B1222001
M. Wt: 429.5 g/mol
InChI Key: NRFRKRXQLASGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methoxy-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]-2-(4-methylphenoxy)acetamide is a ring assembly and a member of pyridazines.

Scientific Research Applications

Anticancer and Antimicrobial Activity

Research has shown the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, related to N-[2-methoxy-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]-2-(4-methylphenoxy)acetamide, via Suzuki coupling. These compounds exhibit inhibition activity against HCT 116 cancer cell lines and have been tested for antimicrobial activities. The study highlights the potential of these compounds in cancer treatment and as antimicrobial agents, indicating their broad spectrum of possible therapeutic applications (Kumar et al., 2019).

Polymer Synthesis and Characterization

Another study involves the synthesis of a polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine, closely related to the chemical structure of interest. This research provides insights into the structural analysis of polymers resulting from reactions involving phthalazine derivatives, which could have implications for material science and engineering (Paventi et al., 1996).

Oxazolidinone Antibacterial Agents

The development of novel oxazolidinone antibacterial agents, which share a structural resemblance to the chemical , has been explored. These agents exhibit a unique mechanism of bacterial protein synthesis inhibition and have shown promising in vitro antibacterial activities against a variety of clinically important human pathogens. This suggests potential for the development of new antibacterial drugs (Zurenko et al., 1996).

Comparative Metabolism Studies

Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has provided valuable insights. These studies are crucial for understanding the metabolic pathways and potential toxicological profiles of compounds similar to N-[2-methoxy-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]-2-(4-methylphenoxy)acetamide, aiding in the assessment of their safety and efficacy (Coleman et al., 2000).

properties

Product Name

N-[2-methoxy-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]-2-(4-methylphenoxy)acetamide

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C25H23N3O4/c1-16-8-11-18(12-9-16)32-15-23(29)26-21-14-17(10-13-22(21)31-3)24-19-6-4-5-7-20(19)25(30)28(2)27-24/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

NRFRKRXQLASGDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NN(C(=O)C4=CC=CC=C43)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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